molecular formula C10H20O2 B8571749 2-Butoxy-cyclohexanol

2-Butoxy-cyclohexanol

Cat. No.: B8571749
M. Wt: 172.26 g/mol
InChI Key: VOSLOTNIIUSTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-cyclohexanol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the larger family of alcohols and is characterized by the presence of a butoxy group attached to a cyclohexanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-cyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is often produced through the alkylation of cyclohexanol with butyl alcohol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to ensure high yields .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxy-cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: It is used in the formulation of cleaning agents, paints, and coatings

Mechanism of Action

The mechanism of action of 2-Butoxy-cyclohexanol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-cyclohexanol is unique due to its combination of a cyclohexanol ring and a butoxy group, which provides it with distinct solvent properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-butoxycyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-11H,2-8H2,1H3

InChI Key

VOSLOTNIIUSTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCCC1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexene (0.05 mole; 4.1 g) and MoO2(acac)2 (0.5 mmol; 162 mg) were dissolved in anhydrous 1-butanol (30 ml). There was then added one spatulaful of dry mole sieve (4 Å) followed by heating to 60° C. There was added 0.08 ml of BF3 etherate (≈0.5 mmol) followed by the dropwise addition of anhydrous tert-butyl hydroperoxide (0.06 mole; 3M in decane, 20 ml) in 30 minutes. The mixture was allowed to afterreact for 16 hours. The product then was further treated as described in Example 1. According to GC analysis, the 2-butoxy-cyclohexanol yield was 53% of theoretical, relative to cyclohexene.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
MoO2(acac)2
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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